(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, chlorination, nitration, and subsequent coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used, and reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions allows for the creation of polymers, coatings, and other materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone stands out due to its unique quinoline structure and the presence of multiple functional groups
Properties
Molecular Formula |
C25H22Cl2N2O3 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C25H22Cl2N2O3/c1-24(2)15-25(3,16-8-10-17(26)11-9-16)20-6-4-5-7-22(20)28(24)23(30)19-14-18(29(31)32)12-13-21(19)27/h4-14H,15H2,1-3H3 |
InChI Key |
FJLRRZKJYPCOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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